Defucogilvocarcin V is a member of the gilvocarcin family of natural products, which are known for their complex structures and significant biological activities. These compounds are primarily derived from microbial sources and exhibit potent antitumor properties. Defucogilvocarcin V is particularly noted for its unique chromophore, which is integral to its biological function. The compound's structure and biosynthetic pathways have garnered considerable interest in the fields of organic chemistry and pharmacology.
Defucogilvocarcin V is classified as a polyketide, a class of secondary metabolites produced by various microorganisms, including actinomycetes. These compounds are characterized by their diverse structures and biological activities. The gilvocarcins, including Defucogilvocarcin V, are specifically linked to the genus Micromonospora, which has been shown to produce these metabolites through complex biosynthetic pathways involving multiple enzymes and genetic components .
The synthesis of Defucogilvocarcin V has been approached using various methodologies, including total synthesis and enzymatic synthesis. One notable method involves a combinatorial biosynthetic approach where a mixture of enzymes is utilized to recreate the natural biosynthetic pathway. This method allows for the efficient production of the compound by mimicking the natural enzymatic processes that occur within microbial producers .
Another synthetic route employs a radical-based strategy that includes the construction of key naphthalene intermediates through free radical addition followed by cyclization. This approach has demonstrated versatility in synthesizing various derivatives of gilvocarcins .
Defucogilvocarcin V features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The compound's structure includes:
The molecular formula for Defucogilvocarcin V is C₁₉H₁₇N₃O₆, indicating a high degree of complexity typical of polyketides .
Defucogilvocarcin V undergoes several chemical reactions that are critical for its biological activity. These include:
These reactions highlight the intricate interplay between enzymatic processes and chemical transformations in producing biologically active compounds.
The mechanism of action for Defucogilvocarcin V primarily involves its interaction with DNA. The compound exhibits antitumor activity by intercalating into DNA strands, disrupting replication processes, and inducing apoptosis in cancer cells. This mechanism is supported by studies demonstrating its ability to generate reactive oxygen species upon light activation, further enhancing its cytotoxic effects against tumor cells .
Relevant data indicate that Defucogilvocarcin V's stability can be influenced by environmental factors such as pH and temperature, which are critical considerations in both laboratory synthesis and potential therapeutic applications .
Defucogilvocarcin V has significant potential in scientific research, particularly in:
Research continues to explore the full range of applications for Defucogilvocarcin V, particularly in medicinal chemistry and pharmacology .
Defucogilvocarcin V (C₂₁H₁₆O₅; MW 348.35 g/mol; CAS 80155-95-9) is the aglycone core structure of gilvocarcin-type natural products, characterized by the absence of the C-glycosidically linked deoxysugar moiety present in its parent compound gilvocarcin V [1] [3] [9]. Its molecular architecture features a distinctive benzo[d]naphtho[1,2-b]pyran-6-one chromophore with angularly fused tetracyclic rings: a naphthalene unit fused to a pyran-2-one ring, decorated with methoxy groups at C-10/C-12, a vinyl side chain at C-8, and a phenolic hydroxyl at C-1 [3] [6] [8]. This planar, polycyclic system enables intercalative DNA binding and contributes to its biological activity. The compound’s density (1.339 g/cm³) and high boiling point (620.7°C) reflect significant molecular stability and planarity [3] [9].
Within the gilvocarcin family, defucogilvocarcin V serves as both a biosynthetic intermediate and a structural template for derivatives. It belongs to the angucyclinone-derived polyketide subclass, biosynthesized through oxidative rearrangement of a precursor angucyclinone (UWM6) [6]. The absence of the sugar moiety differentiates it from bioactive derivatives like gilvocarcin V (D-fucofuranose-attached) or polycarcin V (L-rhamnose-attached) [2] [6].
Table 1: Structural and Physicochemical Properties of Defucogilvocarcin V
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₆O₅ |
Molecular Weight | 348.35 g/mol |
CAS Registry Number | 80155-95-9 |
Density | 1.339 g/cm³ |
Boiling Point | 620.7°C at 760 mmHg |
Flash Point | 226.7°C |
Key Functional Groups | Phenolic OH, vinyl, lactone |
Defucogilvocarcin V was first isolated in 1985 from Streptomyces arenae strain 2064 during antibiotic screening programs [7]. Its identification coincided with research on gilvocarcins, a class of compounds initially noted for their Gram-positive antibacterial activity and later for potent antitumor properties [1] [7]. While the parent gilvocarcin V is the principal metabolite of Streptomyces griseoflavus Gö 3592, defucogilvocarcin V typically occurs as a biosynthetic intermediate or a hydrolytic degradation product of glycosylated gilvocarcins [6] [9].
Biosynthetically, it arises via enzymatic deglycosylation or through mutations in the gilvocarcin gene cluster. For example, inactivation of gilU (a ketoreductase essential for deoxysugar biosynthesis) in Streptomyces lividans TK24 redirects metabolic flux toward defucogilvocarcin V production [2] [6]. This mutant strain has become a key source for engineered biosynthesis, enabling structural diversification studies [2] [6].
Defucogilvocarcin V’s significance stems from its role as a molecular scaffold for developing novel anticancer agents. Though less potent than glycosylated gilvocarcins, its core structure enables synthetic modifications to improve solubility and bioactivity [3] [8]. Key mechanisms include:
Structure-activity relationship (SAR) studies highlight the importance of the C-1 hydroxyl and C-8 vinyl groups for DNA binding. Synthetic isosteres replacing the lactone oxygen with nitrogen show retained intercalative ability but reduced cytotoxicity, guiding rational drug design [8]. Engineered analogues like polycarcin V (L-rhamnose-attached) and 4′-hydroxy gilvocarcin V demonstrate that sugar modifications significantly enhance antitumor activity against lung (H460, LL/2) and breast (MCF-7) cancer cell lines [2] [6].
Table 2: Key Defucogilvocarcin V Analogues in Anticancer Research
Analogue | Structural Feature | Anticancer Target |
---|---|---|
Polycarcin V | 4-α-C-L-rhamnosyl moiety | H460, LL/2, MCF-7 cells |
4′-OH-Gilvocarcin V | Hydroxylated deoxysugar | Enhanced lung cancer activity |
D-Olivosyl GV | 4-β-C-D-olivosyl group | Broad-spectrum activity |
Synthetic isosteres | Lactone modification | DNA intercalation studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7